Fmoc-N-Me-Gln(Trt)-OH
Overview
Description
Fmoc-N-Me-Gln(Trt)-OH is a useful research compound. Its molecular formula is C40H36N2O5 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protection of Histidine in Peptide Synthesis
- Application : The trityl (Trt) group, in combination with Fmoc, is particularly suited for side-chain protection of histidine in peptide syntheses. This approach is beneficial in synthesizing complex peptides where selective deprotection is required.
- Reference : (Sieber & Riniker, 1987).
Peptide Coupling in Aqueous Media
- Application : Fmoc derivatives, including Fmoc-N-Me-Gln(Trt)-OH, enable peptide coupling in aqueous media. This technique is crucial for producing chiral dipeptides, significantly expanding the scope of peptide synthesis.
- Reference : (Katritzky et al., 2005).
Chemical Protein Synthesis
- Application : The Fmoc moiety, as found in this compound, facilitates chemical protein synthesis. It proves stable under oxidative conditions and can be easily removed after ligation, simplifying the process of synthesizing complex proteins.
- Reference : (Kar et al., 2020).
Cys-Protecting Groups in Peptide Synthesis
- Application : this compound is part of the diverse Fmoc-Cys(PG)-OH derivatives used for protecting cysteine in solid-phase peptide synthesis (SPPS). This group is essential for constructing peptides with precise structural features.
- Reference : (Góngora-Benítez et al., 2012).
Solid-Phase Peptide Synthesis
- Application : The compound is integral to Fmoc solid-phase peptide synthesis, demonstrating excellent synthesis characteristics. It's particularly useful for synthesizing cysteine-containing peptides.
- Reference : (McCurdy, 1989).
Reducing Racemization in Peptide Synthesis
- Application : this compound plays a role in minimizing racemization during peptide synthesis. This aspect is critical for maintaining the chirality and efficacy of synthesized peptides.
- Reference : (Kaiser et al., 1996).
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUSWDYZJQCPJ-BHVANESWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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